1-(2-Chloro-4-iodo-phenyl)-ethylamine hydrochloride
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Overview
Description
1-(2-Chloro-4-iodo-phenyl)-ethylamine hydrochloride is an organic compound that features both chloro and iodo substituents on a phenyl ring, attached to an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-iodo-phenyl)-ethylamine hydrochloride typically involves the halogenation of a phenyl ring followed by the introduction of an ethylamine group. One common method involves the reaction of 2-chloro-4-iodoaniline with ethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as dichloromethane or acetonitrile, and may require the use of catalysts or reagents like trifluoromethanesulfonic acid anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as flash chromatography and high-performance liquid chromatography (HPLC) are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-iodo-phenyl)-ethylamine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts like palladium or nickel are often used.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted phenyl-ethylamine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-(2-Chloro-4-iodo-phenyl)-ethylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-iodo-phenyl)-ethylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-iodoaniline: A precursor in the synthesis of 1-(2-Chloro-4-iodo-phenyl)-ethylamine hydrochloride.
2-Chloro-4-iodobenzoic acid: Another compound with similar halogen substituents on a phenyl ring.
Uniqueness
This compound is unique due to the presence of both chloro and iodo groups, which confer distinct reactivity and potential for diverse chemical transformations. Its ethylamine group also provides additional functionality for biological interactions and applications .
Properties
IUPAC Name |
1-(2-chloro-4-iodophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClIN.ClH/c1-5(11)7-3-2-6(10)4-8(7)9;/h2-5H,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXSWXZWWMKRPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)I)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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